6-Fluoro-9-benzylpurine

Description

Structure

3D Structure

Properties

IUPAC Name |

9-benzyl-6-fluoropurine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTPECWDHXUJNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60204148 |

Source

|

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1545-97-7, 55600-75-4 |

Source

|

| Record name | 6-Fluoro-9-(phenylmethyl)-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1545-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluoro-9-benzylpurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60204148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Rationale for 6-Fluoro-9-benzylpurine

An In-depth Technical Guide to the Projected Properties of 6-Fluoro-9-benzylpurine

Disclaimer: As of the date of this publication, this compound is a compound with limited to no specific data available in the public scientific literature. This guide has been constructed by a Senior Application Scientist to provide a scientifically rigorous projection of its properties, synthesis, and potential biological activities. The information herein is an expert synthesis derived from established principles of medicinal chemistry and data from structurally related analogs, including 6-fluoropurines and 9-benzylpurines. All protocols and properties should be considered hypothetical until validated by empirical research.

The purine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a vast array of therapeutic agents.[1][2] Chemical modification of the purine ring at various positions has yielded compounds with a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide focuses on the novel, and largely unexplored, compound this compound.

The rationale for investigating this specific structure is twofold:

-

The 6-Fluoro Substituent: The substitution of a fluorine atom at the 6-position of the purine ring is a critical modification. Fluorine, being highly electronegative and similar in size to a hydrogen atom, can significantly alter the electronic properties of the purine ring.[5] This can enhance binding affinity to target enzymes or receptors and, importantly, can block metabolic pathways that would otherwise deactivate the molecule, thereby improving metabolic stability and pharmacokinetic profiles. 6-Fluoropurine itself is a known antimetabolite, and its derivatives are explored for various therapeutic applications.[6][7]

-

The 9-Benzyl Group: Alkylation or arylation at the N9 position of the purine ring is a well-established strategy in drug design.[3][8] The introduction of a benzyl group can enhance lipophilicity, which may improve cell membrane permeability. Furthermore, the benzyl moiety can engage in crucial hydrophobic and π-stacking interactions within the binding pockets of target proteins, leading to increased potency and selectivity.[3][8] Derivatives of 9-benzylpurine have shown a remarkable diversity of biological effects, including anti-coccidial, anti-convulsant, and selective cyclin-dependent kinase (CDK) inhibitory activities.[3]

By combining these two key structural features, this compound emerges as a compound of significant interest for researchers in drug discovery, potentially offering a unique profile of stability, permeability, and biological activity.

Projected Physicochemical and Structural Properties

While experimental data is not available, we can predict the core physicochemical properties of this compound based on its constituent parts.

| Property | Projected Value / Description | Rationale / Comparative Data |

| Molecular Formula | C₁₂H₉FN₄ | Derived from its chemical structure. |

| Molecular Weight | 228.23 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid. | Based on related purine analogs like 6-benzylaminopurine.[9] |

| Melting Point | Estimated: 170-190 °C | Lower than 6-benzylaminopurine (~234°C) due to the absence of the N-H bond capable of strong hydrogen bonding, but higher than simple 6-fluoropurine. The benzyl group adds significant molecular weight and van der Waals interactions. |

| Solubility | Predicted to be poorly soluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (ethanol, methanol). | The purine core provides some polarity, but the benzyl group significantly increases lipophilicity. 6-benzylaminopurine is poorly soluble in water but soluble in DMF and DMSO.[10] |

| LogP (Octanol/Water) | Estimated: 1.5 - 2.5 | Higher than 6-fluoropurine (LogP ~0.7) due to the hydrophobic benzyl group.[11] |

| Chemical Stability | Expected to be stable under standard laboratory conditions. May be sensitive to strong acids or bases which could potentially hydrolyze the C-F bond, although this bond is generally stable. | The purine ring is aromatic and generally stable. |

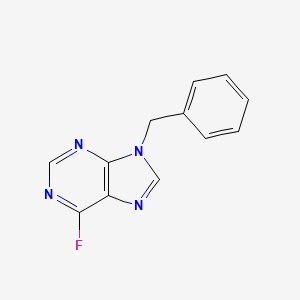

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Proposed Synthesis Workflow

The synthesis of this compound is not explicitly described in the literature. However, a logical and efficient synthesis can be designed based on established methods for purine modification. A highly plausible route involves the benzylation of a suitable di-halogenated purine followed by a halogen exchange (Halex) reaction.

Conceptual Workflow Diagram

Sources

- 1. Drug discovery inspired by bioactive small molecules from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 10. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Fluoropurine | C5H3FN4 | CID 5491928 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Fluoro-9-benzylpurine: Structure, Synthesis, and Inferred Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-9-benzylpurine, a fluorinated analogue of a purine base. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, presents a scientifically grounded exploration of its chemical structure, a plausible synthetic route, predicted spectroscopic data, and potential biological relevance based on established principles of organic chemistry and the known properties of analogous compounds.

Chemical Structure and IUPAC Name

The foundational step in understanding any molecule is to define its structure and nomenclature. This compound consists of a purine core, which is a bicyclic aromatic heterocycle, substituted with a fluorine atom at the 6-position and a benzyl group at the 9-position.

-

Chemical Structure:

|| | \ C--C----C-N--CH2-Ph / \ / N===C | H

(Note: This is a simplified 2D representation. The benzyl group is attached to the nitrogen at position 9 of the purine ring.)

-

IUPAC Name: 9-benzyl-6-fluoro-9H-purine

The "9H" in the IUPAC name specifies the position of the hydrogen atom on the purine ring system, which is a standard convention for substituted purines. The molecular formula for this compound is C₁₂H₉FN₄.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process, leveraging well-established reactions in purine chemistry. A highly plausible route starts from the commercially available 6-chloropurine and involves benzylation followed by a nucleophilic aromatic substitution (SNAᵣ) to introduce the fluorine atom.

Synthetic Pathway Overview

The proposed synthesis can be visualized as a two-step process:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 9-Benzyl-6-chloropurine

-

Rationale: The first step involves the alkylation of the purine ring with a benzyl group. The N9 position is generally the most nucleophilic nitrogen in the purine ring under basic conditions, leading to regioselective benzylation.

-

Protocol:

-

To a solution of 6-chloropurine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of the purine.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 9-benzyl-6-chloropurine.

-

Step 2: Synthesis of this compound

-

Rationale: The final step is a nucleophilic aromatic substitution where the chloride at the C6 position is displaced by a fluoride ion. This reaction often requires a potent fluoride source and conditions to enhance the nucleophilicity of the fluoride ion, such as the use of a phase-transfer catalyst and a high-boiling point solvent. A similar methodology is described in a patent for the preparation of other 6-fluoropurine compounds[1].

-

Protocol:

-

In a flask equipped with a condenser, dissolve 9-benzyl-6-chloropurine (1.0 eq) in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Add a source of fluoride, such as spray-dried potassium fluoride (KF, 3.0 eq), and a phase-transfer catalyst, for example, 18-crown-6 (0.1 eq).

-

Heat the reaction mixture to a high temperature (e.g., 150-180 °C) and stir vigorously.

-

Monitor the reaction by TLC or HPLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

-

An alternative approach for the fluorination step could be a modified Schiemann reaction, which involves the diazotization of a corresponding 6-aminopurine derivative followed by decomposition of the diazonium salt in the presence of a fluoride source[2]. However, the direct nucleophilic substitution of the 6-chloro precursor is generally more straightforward for this class of compounds.

Predicted Spectroscopic Data

| Spectroscopic Data | Predicted Values |

| ¹H NMR (in CDCl₃) | * δ ~5.5 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. |

| * δ ~7.3-7.4 ppm (m, 5H): Phenyl protons of the benzyl group. | |

| * δ ~8.2 ppm (s, 1H): C2-H proton of the purine ring. | |

| * δ ~8.7 ppm (s, 1H): C8-H proton of the purine ring. | |

| ¹³C NMR (in CDCl₃) | * δ ~48 ppm: Methylene carbon (-CH₂-) of the benzyl group. |

| * δ ~128-135 ppm: Phenyl carbons of the benzyl group. | |

| * δ ~145-160 ppm: Purine ring carbons, with C6 showing a large C-F coupling constant. | |

| ¹⁹F NMR (in CDCl₃) | * A singlet is expected in the typical range for aryl fluorides. |

| Mass Spectrometry (ESI+) | * m/z: Predicted [M+H]⁺ at approximately 243.09. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Chemical Reactivity and Potential Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the purine ring system and the fluorine substituent. The fluorine atom at the C6 position is a key functional group.

-

Nucleophilic Aromatic Substitution: The C6 position of the purine ring is electron-deficient and susceptible to nucleophilic attack. The fluorine atom, being a moderate leaving group, can be displaced by stronger nucleophiles such as amines, thiols, and alkoxides. This reactivity allows for the synthesis of a variety of 6-substituted-9-benzylpurine derivatives, which can be valuable for structure-activity relationship (SAR) studies. This is a common strategy in the synthesis of purine analogues with diverse biological activities[3][4][5].

Potential Biological Activity

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their metabolic stability, binding affinity, and pharmacokinetic properties. Purine analogues are a well-established class of compounds with a broad range of biological activities, including antiviral and anticancer properties[6].

-

Anticancer and Antiviral Potential: Many purine analogues function as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting cell proliferation and viral replication[7]. The introduction of a fluorine atom can enhance these activities. It is plausible that this compound or its derivatives could exhibit cytotoxic effects on cancer cell lines or inhibit viral enzymes.

-

Enzyme Inhibition: Purine analogues are known to inhibit various enzymes, such as kinases. The specific substitution pattern of this compound could confer selectivity towards certain enzyme targets.

Further biological evaluation would be necessary to ascertain the specific activities of this compound.

Conclusion

This compound is a synthetically accessible purine derivative with potential for further chemical modification and biological investigation. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthetic route, predicted spectroscopic characteristics, and an outlook on its potential reactivity and biological significance. While direct experimental data remains to be published, the information presented herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers interested in the exploration of novel fluorinated purine analogues for drug discovery and development.

References

-

(2025). Biological activities of purine analogues: a review. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoropurine. PubChem. Retrieved from [Link]

-

(2025). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. Retrieved from [Link]

- (1991). New 6-fluoropurine compounds and preparation method thereof. Google Patents.

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

(2025). Complete assignments of 1H and 13C NMR spectral data of nine surfactin isomers. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-2-fluoropurine. PubChem. Retrieved from [Link]

- (2012). Chemical synthesis method of 6-chloropurine. Google Patents.

-

Liu, H. M., et al. (2014). Synthesis and biological evaluation of novel C6-cyclo secondary amine substituted purine steroid-nucleosides analogues. PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Retrieved from [Link]

-

(2025). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. ResearchGate. Retrieved from [Link]

- (1957). Novel 6-chloropurine compounds and method of preparing them. Google Patents.

-

(n.d.). Synthesis and antiplasmodial activity of purine-based C-nucleoside analogues. Retrieved from [Link]

-

(2025). H-1 and C-13 NMR signal assignment of benzylisoquinoline alkaloids from Fumaria officinalis L. (Papaveraceae). ResearchGate. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Chloro-2-fluoropurine. Chemsrc. Retrieved from [Link]

-

Liu, H. M., et al. (2014). Synthesis and biological evaluation of novel C6-amino substituted 4-azasteroidal purine nucleoside analogues. PubMed. Retrieved from [Link]

- (1958). 6-chloropurine. Google Patents.

- (1983). Method for preparing salts of 6-chloropurine. Google Patents.

-

PubChem. (n.d.). 6-Chloropurine. PubChem. Retrieved from [Link]

Sources

- 1. KR910000442B1 - New 6-fluoropurine compounds and preparation method thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel C6-cyclo secondary amine substituted purine steroid-nucleosides analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel C6-amino substituted 4-azasteroidal purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis pathways for 6-Fluoro-9-benzylpurine

An In-depth Technical Guide to the Synthesis of 6-Fluoro-9-benzylpurine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a key intermediate in the development of various therapeutic agents. The document is intended for researchers, scientists, and professionals in the field of drug development. It details two primary synthetic routes, offering step-by-step protocols, mechanistic insights, and comparative data. The guide emphasizes experimental causality and provides a framework for reproducible and scalable synthesis.

Introduction: The Significance of this compound

Fluorinated purine analogues are a critical class of compounds in medicinal chemistry. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved pharmacokinetic profiles. This compound serves as a vital building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and antiviral agents. The benzyl group at the N9 position is a common feature in many purine-based drugs, contributing to target engagement and modulating solubility. This guide explores the most prevalent and efficient methods for the synthesis of this important intermediate.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic pathways, primarily differing in the sequence of the key benzylation and fluorination steps.

-

Pathway A: N9-benzylation of a pre-fluorinated purine precursor.

-

Pathway B: Fluorination of a pre-benzylated purine precursor.

The choice between these pathways often depends on the availability of starting materials, desired scale, and the specific challenges associated with each route, such as regioselectivity of the benzylation and the harshness of the fluorination conditions.

Pathway A: Benzylation of 6-Fluoropurine

This pathway commences with the commercially available 6-fluoropurine and introduces the benzyl group at the N9 position. The primary challenge in this approach is controlling the regioselectivity of the alkylation, as purines can be alkylated at both the N7 and N9 positions.

Mechanistic Considerations for N9-Alkylation

The alkylation of purines is often a mixture of N7 and N9 isomers.[1] However, N9-alkylation is generally favored.[1] The regioselectivity can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. In many cases, steric hindrance around the N7 position can promote N9-alkylation.[2][3]

Experimental Protocol: N9-Benzylation of 6-Fluoropurine

This protocol is adapted from general methods for N9-alkylation of purines.

Step 1: N9-Benzylation

-

Materials:

-

6-Fluoropurine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 6-fluoropurine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The crude product will precipitate out of the solution. Collect the solid by filtration and wash with water.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound.

-

Data Summary

| Parameter | Value |

| Starting Material | 6-Fluoropurine |

| Key Reagents | Benzyl bromide, K₂CO₃ |

| Solvent | DMF |

| Reaction Time | 4-6 hours |

| Temperature | 60-70 °C |

| Typical Yield | 70-85% |

Pathway A Workflow

Caption: N9-Benzylation of 6-Fluoropurine.

Pathway B: Fluorination of 9-Benzyl-6-chloropurine

This alternative pathway begins with the more readily available 6-chloropurine, proceeds with N9-benzylation, and concludes with a nucleophilic aromatic substitution to introduce the fluorine atom.

Step 1: N9-Benzylation of 6-Chloropurine

The benzylation of 6-chloropurine follows a similar procedure to that of 6-fluoropurine. The chlorine atom is a good leaving group, making subsequent fluorination feasible.

4.1.1. Experimental Protocol: N9-Benzylation of 6-Chloropurine

This protocol is based on established methods for the synthesis of 6-substituted-9-benzylpurines.[4][5]

-

Materials:

-

6-Chloropurine

-

Benzylamine

-

Triethylamine

-

Ethanol

-

-

Procedure:

-

In a reaction vessel, combine 6-chloropurine (1.0 eq), benzylamine (1.0-1.6 eq), and triethylamine (3.2-3.5 eq).[4]

-

Heat the mixture to 70-72 °C and maintain for 4 hours.[4]

-

After the reaction, add ethanol to the mixture and cool to precipitate the product.

-

Isolate the solid 9-Benzyl-6-chloropurine by centrifugation or filtration.[4]

-

Wash the product with ethanol and dry.

-

Step 2: Fluorination of 9-Benzyl-6-chloropurine

The conversion of the 6-chloro group to a 6-fluoro group is a key transformation. Several fluorinating agents can be employed for this halogen exchange (Halex) reaction. A modern and efficient method involves the displacement of a trimethylammonio group, which is first formed from the chloro-precursor.[6][7]

4.2.1. Mechanistic Insight: Trimethylammonio Group Displacement

The reaction of 6-chloropurines with trimethylamine forms a quaternary ammonium salt.[6][7] The trimethylammonio group is an excellent leaving group, facilitating nucleophilic substitution by fluoride ions under mild conditions.[6][7] This method offers advantages over traditional Halex reactions, such as milder reaction conditions and simpler workup.[6][7]

4.2.2. Experimental Protocol: Two-Step Fluorination

This protocol is adapted from a newer, convenient synthesis of 6-fluoropurines.[6][7]

Part A: Formation of the Trimethylammonio Salt

-

Materials:

-

9-Benzyl-6-chloropurine

-

Trimethylamine (solution in THF or as a gas)

-

Anhydrous acetonitrile

-

-

Procedure:

-

Dissolve 9-Benzyl-6-chloropurine (1.0 eq) in anhydrous acetonitrile.

-

Add an excess of trimethylamine (e.g., a 3M solution in THF, 3.0 eq).

-

Stir the reaction mixture in a sealed vessel at room temperature for 24-48 hours.

-

The formation of the trimethylammonio salt can be monitored by LC-MS.

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude salt, which can be used in the next step without further purification.

-

Part B: Fluoride Displacement

-

Materials:

-

Crude 9-Benzyl-6-(trimethylammonio)purine chloride

-

Tetrabutylammonium fluoride (TBAF) trihydrate

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Dissolve the crude trimethylammonio salt in anhydrous DMSO.

-

Add TBAF trihydrate (3.0 eq).

-

Stir the mixture at room temperature for 7 days.[7]

-

Monitor the reaction progress by HPLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Data Summary

| Parameter | Step 1: Benzylation | Step 2: Fluorination |

| Starting Material | 6-Chloropurine | 9-Benzyl-6-chloropurine |

| Key Reagents | Benzylamine, Triethylamine | Trimethylamine, TBAF·3H₂O |

| Solvent | Ethanol | Acetonitrile, then DMSO |

| Reaction Time | 4 hours | 24-48 hours, then 7 days |

| Temperature | 70-72 °C | Room Temperature |

| Typical Yield | >90% | ~70% (over two steps) |

Pathway B Workflow

Caption: Synthesis via N9-Benzylation followed by Fluorination.

Comparative Analysis and Conclusion

Both pathways offer viable routes to this compound.

-

Pathway A is more direct if 6-fluoropurine is readily available and cost-effective. The main challenge is ensuring high regioselectivity during the benzylation step.

-

Pathway B starts from the more common 6-chloropurine. While it involves more steps, the fluorination via the trimethylammonio intermediate is a modern, mild, and efficient method that avoids harsh traditional fluorinating agents.[6][7]

The choice of synthetic route will ultimately depend on the specific resources and priorities of the research or development team. This guide provides the necessary technical details and rationale to make an informed decision and successfully synthesize this compound for further applications in drug discovery and development.

References

-

Deng, M., Wang, N., Xiang, G., & Luo, Y. (2012). New Convenient Synthesis of 6-Fluoropurine and Its 7-/9-Unsubstituted Analogues. HETEROCYCLES, 85(12), 2939-2947. [Link]

- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S.

- He, X. (2004).

-

Deng, M., Wang, N., Xiang, G., & Luo, Y. (2012). THE NEW CONVENIENT SYNTHESIS OF 6-FLUOROPURINE AND ITS 7-/9-UNSUBSTITUTED ANALOGUES. Semantic Scholar. [Link]

-

Kazaoka, K., Sajiki, H., & Hirota, K. (2003). Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity. Chemical & pharmaceutical bulletin, 51(5), 608–611. [Link]

-

Saneyoshi, M., & Inomata, M. (1987). Introduction of a benzyl group onto the 2'-OH of 6-chloropurine 3'-O-benzoylriboside. Nucleic acids symposium series, (18), 69–72. [Link]

-

Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

-

Doležal, K., Popa, I., Zatloukal, M., Lenobel, R., Hradecká, D., Uldrijan, S., Mlejnek, P., Werbrouck, S., & Strnad, M. (2006). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & medicinal chemistry, 14(3), 875–884. [Link]

-

Giraud, A., Gellis, A., & Vanelle, P. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & biomolecular chemistry, 2(5), 665–670. [Link]

-

Revankar, G. R., & Robins, R. K. (2004). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry, 69(23), 7832–7835. [Link]

-

Robins, M. J., & Uznanski, B. (1981). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Canadian Journal of Chemistry, 59(17), 2608-2611. [Link]

-

Hogale, M. B., & Salunkhe, V. K. (1988). Synthesis and N-Alkylation of 6-Benzyloxypurine Under Phase-Transfer Conditions. Organic Preparations and Procedures International, 20(5), 490-493. [Link]

-

Kirk, K. L., & Creveling, C. R. (1984). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of medicinal chemistry, 27(8), 1014–1020. [Link]

-

Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2. BYU ScholarsArchive. [Link]

-

Saitkulov, F. S., Turaev, K. S., & Kadyrov, Z. C. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 389, 03032. [Link]

-

Sharma, R., & Lee, Y. H. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules (Basel, Switzerland), 26(4), 1149. [Link]

-

Saitkulov, F. S., Turaev, K. S., & Kadyrov, Z. C. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. ResearchGate. [Link]

-

Zhang, Y., Wu, J., & Li, J. (2014). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Chinese Journal of Chemistry, 32(10), 1013-1017. [Link]

-

Murakami, N., Yoshida, M., Yoshino, T., & Matsunaga, S. (2018). Synthesis of Fluorine-Containing 6-Arylpurine Derivatives via Cp*Co(III)-Catalyzed C-H Bond Activation. Chemical & pharmaceutical bulletin, 66(1), 51–54. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN1544434A - 6-benzylaminopurine production process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Mechanistic Investigation of 6-Fluoro-9-benzylpurine

Abstract

This guide provides a comprehensive framework for elucidating the mechanism of action of 6-Fluoro-9-benzylpurine, a synthetic purine analogue. Recognizing the limited direct research on this specific compound within mammalian systems, we leverage the extensive knowledge base of its close structural relative, 6-benzylaminopurine (BAP), and the broader class of 6,9-disubstituted purines. The primary characterized role of BAP is as a synthetic cytokinin in plant biology. However, the purine scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous analogues functioning as potent modulators of mammalian protein kinases and nucleic acid synthesis pathways.[1][2] This document outlines a scientifically rigorous, hypothesis-driven approach for drug development professionals. It begins by summarizing the known plant-based mechanism of the parent compound, then pivots to propose and detail a complete investigative strategy to characterize the potential therapeutic action of this compound in a human oncology context, focusing on protein kinase inhibition.

Section 1: Introduction and Strategic Pivot

The Purine Scaffold: A Foundation for Drug Discovery

Purine analogues represent a cornerstone of modern pharmacology, acting as antimetabolites, enzyme inhibitors, and modulators of cellular signaling.[3][4] Compounds like mercaptopurine and fludarabine are mainstays in cancer chemotherapy, functioning by interfering with DNA and RNA synthesis.[2][5] More recently, the focus has expanded to purine analogues as highly specific inhibitors of protein kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.[1] The core purine structure serves as an effective mimic of adenosine triphosphate (ATP), enabling competitive inhibition at the kinase ATP-binding site.

Known Biological Activity of the Closest Analogue: 6-Benzylaminopurine (BAP)

The closest extensively studied relative of the topic compound is 6-benzylaminopurine (BAP), a synthetic cytokinin. In plants, cytokinins are hormones that regulate cell division, growth, and differentiation.[6] The mechanism of BAP in plants is well-established: it binds to cytokinin receptors, which are histidine kinases, initiating a phosphorelay signaling cascade that ultimately modulates gene expression in the nucleus.[7] While some studies have explored the effects of plant cytokinins on human cells, often observing cytotoxic effects at high concentrations, a defined, therapeutically relevant mechanism in mammals remains largely uncharacterized.[8][9]

Hypothesis: this compound as a Protein Kinase Inhibitor in Mammalian Cells

Given the audience of drug development professionals, this guide will proceed based on the strong, scientifically-grounded hypothesis that this compound, like many other 6,9-disubstituted purines, functions as an ATP-competitive protein kinase inhibitor in human cells.[1][10] The addition of a fluorine atom at the 6-position and a benzyl group at the N9-position significantly alters the molecule's electronic properties and steric profile compared to natural purines, making it an unlikely substrate for nucleic acid synthesis but a plausible candidate for fitting into the ATP-binding pocket of a protein kinase.

This guide will therefore detail the logical, sequential workflow required to:

-

Identify the primary kinase target(s).

-

Quantify the inhibitory potency and binding kinetics.

-

Elucidate the downstream cellular consequences of target inhibition.

Section 2: Target Identification and Biochemical Characterization

The foundational step in mechanism-of-action studies is to identify the direct molecular target. For a putative kinase inhibitor, a broad-based screening approach is the most efficient starting point.

Experimental Strategy: Kinome-Wide Profiling

The rationale for beginning with a wide screen is to gain an unbiased view of the compound's selectivity. A highly selective inhibitor is often desirable to minimize off-target effects, though polypharmacology (inhibiting multiple specific targets) can also be therapeutically beneficial.

Workflow: Kinase Panel Screening The objective is to determine the inhibitory activity of this compound against a large, representative panel of human protein kinases.

Caption: Workflow for biochemical characterization.

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol is a self-validating system because it includes controls for baseline enzyme activity (DMSO vehicle) and complete inhibition (a known potent inhibitor or no ATP), allowing for clear quantification of the test compound's effect.

-

Preparation:

-

Reconstitute this compound in 100% DMSO to create a 10 mM stock solution.

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare recombinant kinase, substrate peptide, and ATP solutions in kinase buffer. The ATP concentration should be set at or near the Michaelis constant (Km) for each kinase to ensure sensitive detection of competitive inhibition.

-

-

Assay Plate Setup (384-well plate):

-

Test Wells: Add test compound at a fixed concentration (e.g., 1 µM or 10 µM) to wells containing the specific kinase and its corresponding substrate.

-

Negative Control (0% Inhibition): Add DMSO vehicle instead of the compound.

-

Positive Control (100% Inhibition): Add a known potent inhibitor for the specific kinase or set up wells with no kinase.

-

-

Reaction Initiation:

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Signal Detection (ADP-Glo™):

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Read luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for the test compound relative to the controls. Kinases showing significant inhibition (e.g., >50% at 1 µM) are identified as primary "hits".

-

Quantifying Inhibitory Potency: IC₅₀ Determination

Once primary hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀).

Protocol: Follow the In Vitro Kinase Inhibition Assay protocol above, but instead of a single concentration, use a 10-point serial dilution of this compound (e.g., from 100 µM down to 1 nM). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Data Presentation: Summarize the IC₅₀ values for all confirmed hit kinases in a table.

| Kinase Target | IC₅₀ (nM) |

| Hypothetical Kinase A | 55 |

| Hypothetical Kinase B | 210 |

| Hypothetical Kinase C | 1500 |

Section 3: Elucidation of Cellular Mechanism of Action

Biochemical assays confirm direct target engagement, but cell-based assays are essential to verify that the compound affects the target in a physiological context and to understand the downstream consequences.[11]

Validating Target Engagement in Cells

The first step is to confirm that this compound inhibits the activity of its putative kinase target within intact cells. This is most commonly achieved by monitoring the phosphorylation status of a known direct substrate of the target kinase.

Protocol: Western Blotting for Phospho-Substrate

-

Cell Treatment:

-

Culture a relevant cancer cell line known to have active signaling through the target kinase (e.g., EOL-1 cells for a PDGFRα inhibitor).[10]

-

Treat cells with a dose range of this compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC₅₀) for a specified time (e.g., 2 hours).

-

Include a DMSO vehicle control and a positive control (a known inhibitor of the pathway).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

-

Quantify total protein concentration using a BCA assay to ensure equal loading.

-

-

Electrophoresis and Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Crucial Control: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to confirm that changes in the phospho-signal are due to inhibition, not protein degradation.

-

Characterizing the Cellular Phenotypic Response

After confirming target inhibition, the next logical step is to determine the resulting cellular phenotype. For an anticancer agent, the key outcomes are inhibition of proliferation, induction of cell cycle arrest, and/or apoptosis.[10]

Workflow: Cellular Phenotype Assessment

Caption: Experimental workflow for cellular phenotype analysis.

Protocol: Cell Viability Assay (e.g., CCK-8)

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[12]

-

Treatment: Add serial dilutions of this compound and incubate for 72 hours.

-

Detection: Add CCK-8 reagent to each well and incubate for 1-4 hours. The reagent produces a colored formazan dye in proportion to the number of living cells.

-

Analysis: Measure absorbance at 450 nm. Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against drug concentration.

Protocol: Cell Cycle and Apoptosis Analysis by Flow Cytometry

-

Treatment: Treat cells in 6-well plates with the compound at 1x and 10x the GI₅₀ for 24, 48, and 72 hours.

-

Staining:

-

For Cell Cycle: Harvest, fix cells in 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to DNA content.

-

For Apoptosis: Harvest non-fixed cells and stain with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells, while PI enters late-stage apoptotic/necrotic cells with compromised membranes.

-

-

Analysis: Analyze 10,000-20,000 cells per sample using a flow cytometer. The resulting data will reveal the percentage of cells in G1, S, and G2/M phases of the cell cycle, or the percentage of early and late apoptotic cells.[13]

Visualizing the Signaling Pathway

Based on the validated target and observed cellular effects, a signaling pathway diagram can be constructed. Assuming this compound is found to be an inhibitor of a receptor tyrosine kinase (RTK) like PDGFRα, the mechanism would be as follows.[10]

Sources

- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 2. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Purine analogue - Wikipedia [en.wikipedia.org]

- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytokinin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Phytohormone metabolism in human cells: Cytokinins are taken up and interconverted in HeLa cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bitesizebio.com [bitesizebio.com]

- 13. noblelifesci.com [noblelifesci.com]

6-Fluoro-9-benzylpurine: A Technical Guide to Its Predicted Biological Activities and Research Potential

A Senior Application Scientist's Perspective on a Novel Purine Analogue

Abstract

This technical guide provides an in-depth analysis of the predicted biological activities of 6-Fluoro-9-benzylpurine, a purine analogue with limited direct experimental data. By examining the structure-activity relationships of closely related 6-substituted and 9-substituted purine derivatives, this document extrapolates the potential pharmacological profile of this compound. The guide explores the anticipated impact of the 6-fluoro and 9-benzyl moieties on its anticancer and antiviral potential, metabolic stability, and target interactions. Detailed hypothetical experimental protocols are provided to encourage and guide future research into the biological evaluation of this compound, aiming to unlock its therapeutic promise.

Introduction: The Rationale for Investigating this compound

Purine analogues are a cornerstone of modern chemotherapy and antiviral drug development, with a rich history of clinical success. Their mechanism of action often relies on mimicking endogenous purines, thereby interfering with nucleic acid synthesis and other vital cellular processes. The therapeutic efficacy of purine analogues can be significantly modulated by substitutions on the purine ring.

This guide focuses on the specific, yet largely uncharacterized, compound this compound. While direct experimental data on this molecule is scarce in publicly available literature, its structural features—a fluorine atom at the 6-position and a benzyl group at the 9-position—suggest a high potential for significant biological activity.

The introduction of a fluorine atom can dramatically alter the electronic properties of the purine ring, potentially enhancing binding affinity to target enzymes and increasing metabolic stability.[1] The 9-benzyl group, a bulky lipophilic moiety, is known to influence the activity of purine derivatives, including the inhibition of key enzymes like purine nucleoside phosphorylase (PNP) and agonism of Toll-like receptors.[2][3]

This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It synthesizes the known biological activities of structurally related compounds to build a strong rationale for the investigation of this compound and provides a hypothetical framework for its systematic evaluation.

Synthesis of Substituted Purines: A General Overview

A plausible synthetic route for this compound could involve:

-

Fluorination of a 6-chloropurine precursor: Displacement of the chlorine atom at the 6-position with a fluoride ion.

-

Benzylation at the N9 position: Alkylation of the purine ring with benzyl bromide. The regioselectivity of this step can be influenced by the reaction conditions.

It is important to note that the synthesis of purine analogues often requires careful optimization of reaction conditions to achieve the desired isomer and yield.

Inferred Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of related purine analogues, this compound is predicted to exhibit a range of biological activities, primarily in the realms of oncology and virology.

Anticancer Potential: Targeting Cellular Proliferation

Numerous 6-substituted and 9-substituted purine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism often involves the inhibition of enzymes crucial for DNA synthesis and cell division.

Hypothesized Mechanism of Action:

A likely mechanism of anticancer activity for this compound is the inhibition of key cellular kinases. The purine scaffold can act as a scaffold for ATP-competitive inhibitors. The 6-fluoro substitution may enhance the binding affinity to the kinase active site, while the 9-benzyl group could provide additional hydrophobic interactions, contributing to potency and selectivity.

Antiviral Activity: A Broad-Spectrum Potential

Purine analogues are a well-established class of antiviral agents. Their efficacy often stems from their ability to be metabolized into triphosphate forms that inhibit viral polymerases, or by other mechanisms that disrupt the viral life cycle. The incorporation of a fluorine atom into nucleoside analogues has been shown to enhance their antiviral potency.[5]

Potential Viral Targets:

Given the broad-spectrum activity of many purine derivatives, this compound could be investigated against a range of viruses, including:

-

Herpesviruses: Due to the known activity of purine analogues against this family of DNA viruses.

-

Influenza virus: As some purine derivatives have shown inhibitory effects on influenza virus replication.

-

Hepatitis B and C viruses: As the purine scaffold is a key component of several approved antiviral drugs for these viruses.

The Role of the 6-Fluoro and 9-Benzyl Substitutions

-

6-Fluoro Group: The high electronegativity of fluorine can alter the charge distribution of the purine ring, potentially leading to stronger interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the compound.[1]

-

9-Benzyl Group: This bulky, lipophilic group can significantly influence the pharmacological properties of the purine analogue. It can enhance membrane permeability, leading to better cellular uptake. The benzyl group can also provide additional binding interactions within the hydrophobic pockets of target enzymes, potentially increasing potency and selectivity.[2]

Comparative Biological Activities of Related Purine Analogues

To provide context for the potential activities of this compound, the following table summarizes the known biological effects of structurally related compounds.

| Compound | 6-Substitution | 9-Substitution | Key Biological Activities | Reference(s) |

| 2-Amino-6-fluoropurine | -F | -H | Antifungal activity | [4] |

| 2-Fluoro-6-fluoropurine | -F | -H | Antifungal activity | [4] |

| 9-Benzyl-9-deazaguanine | -H (guanine) | -Benzyl | Potent inhibitor of purine nucleoside phosphorylase (PNP) | [2] |

| 8-substituted amino-9-benzyladenines | -NH2 (adenine) | -Benzyl | Potent Toll-like receptor 7 (TLR7) agonists | [3] |

| 6-Benzylaminopurine (BAP) | -NH-benzyl | -H | Plant growth regulator (cytokinin activity) | [6] |

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activities of this compound, the following is a detailed, hypothetical experimental protocol for assessing its in vitro cytotoxicity.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

-

Cell Culture and Seeding:

-

Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells at approximately 80% confluency using trypsin-EDTA.

-

Seed the cells into 96-well microplates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture media to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the overnight culture medium from the 96-well plates and replace it with the media containing the different concentrations of this compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.

-

-

Incubation and Cytotoxicity Assay:

-

Incubate the treated plates for 72 hours at 37°C and 5% CO2.

-

After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

-

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, a comprehensive analysis of its structural analogues strongly suggests its potential as a valuable lead compound in drug discovery. The combination of a 6-fluoro substituent and a 9-benzyl group on the purine scaffold presents a compelling case for its investigation as an anticancer and antiviral agent.

Future research should focus on:

-

De novo synthesis and characterization: The development of a reliable synthetic route to produce sufficient quantities of this compound for biological testing.

-

In vitro screening: A comprehensive evaluation of its cytotoxic and antiviral activities against a broad panel of cancer cell lines and viruses.

-

Mechanism of action studies: Elucidation of the specific molecular targets and pathways affected by the compound.

-

In vivo efficacy and toxicity: Assessment of its therapeutic potential and safety profile in animal models.

The exploration of novel chemical space is paramount in the quest for new and effective therapeutics. This compound represents a promising, yet unexplored, frontier in purine analogue research, and this guide provides a foundational roadmap for its scientific journey.

References

- Szucova, L., Spíchal, L., Dolezal, K., Zatloukal, M., Greplová, J., Galuszka, P., ... & Strnad, M. (2009). Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry, 17(5), 1938-1948.

- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (2010). Journal of the Chinese Chemical Society, 57(3A), 493-498.

- Sidi, S., Sanda, M. A., & Shehata, M. A. (2000). Effect of 9-benzyl-9-deazaguanine, a potent inhibitor of purine nucleoside phosphorylase, on the cytotoxicity and metabolism of 6-thio-2'-deoxyguanosine. Biochemical Pharmacology, 60(3), 369-374.

- WO2014067375A1 - Plant growth-regulating composition containing 6-benzylaminopurine - Google Patents. (n.d.).

- Ismail, M. F., & Al-Humaidi, J. Y. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 29(1), 1-1.

- Jin, G., Wu, C. C., Tawatao, R. I., Chan, M., Carson, D. A., & Cottam, H. B. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4559-4563.

- CN108956794A - Detection method of plant growth regulator 6-benzyl adenine and paclobutrazol in biological fluid - Google Patents. (n.d.).

- Newman, A. H., Kline, R. H., Allen, A. C., Izenwasser, S., George, C., & Katz, J. L. (1997). Effects of N-Substituted Analogs of Benztropine: Diminished Cocaine-Like Effects in Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 40(12), 1943-1951.

-

9-(2,4-Difluoro-benzyl)-6-(4-nitro-benzylsulfanyl)-9H-purine. PubChem. Retrieved January 23, 2026, from [Link]

- Murti, Y., Badal, N., & Pathak, D. (2016). Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. International Journal of Pharmaceutical Sciences and Research, 7(7), 2841-2847.

- CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids - Google Patents. (n.d.).

- Sircar, J. C., Kostlan, C. R., Pinter, G. W., & Suto, M. J. (1994). Purine nucleoside phosphorylase inhibitors: biochemical and pharmacological studies with 9-benzyl-9-deazaguanine and related compounds. Agents and Actions, 42(1-2), 46-53.

- Li, X., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, J. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology, 15, 1369526.

- Silamkoti, A. V., Allan, P. W., Hassan, A. E. A., Fowler, A. T., Sorscher, E. J., Parker, W. B., & Secrist, J. A. (2005). Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 881-885.

-

9-benzyl-6-(furan-2-yl)-9h-purine. PubChem. Retrieved January 23, 2026, from [Link]

Sources

- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of 9-benzyl-9-deazaguanine, a potent inhibitor of purine nucleoside phosphorylase, on the cytotoxicity and metabolism of 6-thio-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2014067375A1 - Plant growth-regulating composition containing 6-benzylaminopurine - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 6-Fluoro-9-benzylpurine in DMSO and Other Solvents

This guide provides an in-depth analysis of the solubility characteristics of 6-Fluoro-9-benzylpurine, a synthetic purine derivative of interest in contemporary drug discovery and chemical biology. For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical first step in harnessing its therapeutic potential. Poor solubility can create significant hurdles in the development of bioactive molecules, affecting everything from in vitro assay reliability to in vivo bioavailability.[1][2] This document offers a detailed exploration of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with experimental protocols and expert insights to ensure reproducible and accurate results.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount determinant of success. A compound's ability to dissolve in a given solvent system governs its formulation possibilities, its behavior in biological assays, and ultimately, its therapeutic efficacy.

This compound, a molecule with potential applications in various therapeutic areas, presents a case study in the importance of thorough solubility profiling. The presence of the fluorine atom at the 6-position and the benzyl group at the 9-position of the purine core significantly influences its polarity, crystal lattice energy, and, consequently, its solubility profile. This guide will delve into these aspects, providing a practical framework for handling this and similar compounds.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery to dissolve a broad range of compounds, both polar and nonpolar.[3][4] Its miscibility with water and many organic solvents makes it an invaluable tool for creating stock solutions for high-throughput screening and various biological assays.[3][5] However, the concentration of DMSO in assays must be carefully controlled, as it can influence cellular functions and lead to misleading results.[6][7]

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on the known properties of the structurally related compound, 6-benzylaminopurine, and considering the electronic effects of the fluorine substituent, we can anticipate its solubility behavior. The following table presents expected solubility ranges for this compound in various solvents, which should be experimentally verified. For comparison, the reported solubility of 6-benzylaminopurine is also included.

| Solvent | This compound (Expected Solubility) | 6-benzylaminopurine (Reported Solubility) | Solvent Type |

| Dimethyl Sulfoxide (DMSO) | ~15-25 mg/mL | ~10 mg/mL[8] | Polar Aprotic |

| Dimethylformamide (DMF) | ~10-20 mg/mL | ~10 mg/mL[8] | Polar Aprotic |

| Ethanol | ~0.1-0.5 mg/mL | ~0.5 mg/mL[8] | Polar Protic |

| Methanol | ~0.2-0.8 mg/mL | Soluble[9] | Polar Protic |

| Acetone | Slightly Soluble | Soluble[9] | Polar Aprotic |

| Water | Insoluble | 60 mg/L (0.06 mg/mL) at 20°C[10] | Polar Protic |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Very Slightly Soluble | - | Aqueous Buffer |

Expert Insights: The introduction of a fluorine atom, being highly electronegative, can alter the electronic distribution of the purine ring system and potentially influence intermolecular interactions, including hydrogen bonding and crystal packing. This may lead to slight variations in solubility compared to its non-fluorinated analog, 6-benzylaminopurine. The benzyl group contributes to the molecule's lipophilicity, generally limiting its aqueous solubility.

Experimental Determination of Solubility: Protocols and Causality

To ensure the scientific integrity of your research, it is imperative to experimentally determine the solubility of this compound. The choice of method depends on the stage of research and the required accuracy. Here, we detail two primary approaches: Kinetic and Thermodynamic solubility assays.[11][12]

Kinetic Solubility Assay (High-Throughput Screening)

The kinetic solubility assay is a rapid method ideal for early-stage drug discovery, providing an estimate of a compound's solubility when rapidly precipitated from a DMSO stock solution into an aqueous buffer.[2][13]

Caption: Workflow for Kinetic Solubility Assay.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure the compound is fully dissolved.

-

Plate Preparation: In a clear 96-well plate, add phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the PBS to create a concentration gradient. The final DMSO concentration should ideally be kept below 1% to minimize its effect on the assay.[6]

-

Incubation: Seal the plate and incubate at room temperature (e.g., 25°C) with gentle shaking for 1 to 2 hours.[13] This allows for the system to approach a state of supersaturation and subsequent precipitation.

-

Measurement: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.

Causality Behind Experimental Choices: The rapid addition of a concentrated DMSO stock to an aqueous buffer creates a supersaturated solution. The kinetic solubility value reflects the concentration at which the compound begins to precipitate out of this thermodynamically unstable state. This method is favored in early discovery for its speed and low compound consumption.[14]

Thermodynamic (Equilibrium) Solubility Assay

The thermodynamic solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[15][16] This is a more accurate representation of a compound's true solubility and is crucial for lead optimization and pre-formulation studies.

Caption: Workflow for Thermodynamic Solubility Assay.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest (e.g., DMSO, PBS pH 7.4). The presence of undissolved solid is crucial for establishing equilibrium.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After incubation, separate the saturated solution from the excess solid. This can be achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately determine the concentration of this compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[17] A standard curve of the compound at known concentrations must be prepared in the same solvent for accurate quantification.

Causality Behind Experimental Choices: The extended incubation period allows the system to reach a state of thermodynamic equilibrium, where the rate of dissolution of the solid compound equals the rate of its precipitation from the solution. This "shake-flask" method is considered the gold standard for determining equilibrium solubility.[13]

Practical Considerations and Best Practices

-

Solvent Purity: Always use high-purity, anhydrous solvents, especially for DMSO, as water content can significantly affect the solubility of many compounds.

-

pH Effects: For ionizable compounds, solubility can be highly pH-dependent. Therefore, when determining aqueous solubility, it is essential to use buffered solutions at a physiologically relevant pH, such as 7.4.

-

Compound Stability: Before initiating long-term solubility studies, confirm the stability of this compound in the chosen solvent and at the incubation temperature to avoid degradation that could lead to inaccurate results.

-

Solid-State Properties: The crystalline form (polymorph) of a compound can influence its solubility. Ensure that the same batch and form of the compound are used for all experiments to maintain consistency.

Conclusion

A thorough understanding and experimental determination of the solubility of this compound are fundamental to its successful development as a potential therapeutic agent. This guide provides the necessary theoretical background and practical protocols for researchers to confidently assess its solubility in DMSO and other relevant solvents. By adhering to these best practices, scientists can generate reliable data that will inform downstream applications, from initial biological screening to eventual formulation development.

References

-

Di L, Kerns EH. Biological assay challenges from compound solubility: Strategies for bioassay optimization. Drug Discovery Today. 2006;11(9-10):446-451. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62389, Benzylaminopurine. [Link]

-

Dolezal K, Popa I, et al. Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. Bioorganic & Medicinal Chemistry. 2012;20(15):4817-4826. [Link]

- Google Patents.

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

Purosolv. How Solvent Selection Impacts the Stability of Biologics and Injectables. [Link]

-

Glavin DP, Schubert M, Bada JL. Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation. Astrobiology. 2004;4(2):221-228. [Link]

-

ResearchGate. The physicochemical properties and structure of 6-benzylaminopurine. [Link]

-

Varma MV, Gardner I, Steyn SJ, et al. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. ACS Med Chem Lett. 2012;3(2):130-135. [Link]

-

American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

ResearchGate. The physicochemical properties and structure of 6-benzylaminopurine. [Link]

-

Agriculture and Environment Research Unit (AERU). 6-benzyladenine (Ref: ABG-3191). [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

-

MDPI. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. [Link]

-

National Center for Biotechnology Information. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. [Link]

-

AntBio. DMSO (Dimethyl Sulfoxide): The "Universal Solvent" Powering Innovation. [Link]

-

ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

ResearchGate. Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]

-

National Center for Biotechnology Information. Considerations regarding use of solvents in in vitro cell based assays. [Link]

-

Antpedia. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

-

ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

-

BioProcess International. Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]

-

MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

MDPI. Special Issue : Mechanism of Enzyme Catalysis: When Structure Meets Function. [Link]

Sources

- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. antbioinc.com [antbioinc.com]

- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 6-Benzylaminopurine CAS#: 1214-39-7 [m.chemicalbook.com]

- 10. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. sciforum.net [sciforum.net]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. evotec.com [evotec.com]

- 17. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

Navigating the Unknown: A Technical Safety and Handling Guide for 6-Fluoro-9-benzylpurine

For Distribution to Researchers, Scientists, and Drug Development Professionals

A Note on a Novel Compound: The Precautionary Principle

This document provides a comprehensive guide to the safe handling of 6-Fluoro-9-benzylpurine. It is critical to note that, as of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. This substance should be treated as a novel chemical entity with unknown toxicological properties.

The information and protocols outlined herein are based on the known hazards of the closely related, non-fluorinated parent compound, 6-Benzylaminopurine (6-BA), and established safety principles for handling new and potentially hazardous chemical entities. The addition of a fluorine atom can significantly alter the biological activity and toxicological profile of a molecule. Therefore, the recommendations in this guide should be considered a baseline, and all handling should be conducted with the utmost caution.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this compound are inferred from 6-Benzylaminopurine. The introduction of a fluorine atom may alter these hazards, and this guide assumes a conservative, heightened risk profile.

Inferred Hazard Classification

The following table summarizes the potential hazards, based on the known profile of 6-Benzylaminopurine.

| Hazard Class | GHS Category | Potential Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Reproductive Toxicity | Category 2 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child.[1] |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |

| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects. |

Risk Assessment Workflow

A thorough risk assessment is mandatory before commencing any work with this compound. The following workflow should be implemented:

Caption: Risk assessment workflow for handling this compound.

Section 2: Safe Handling and Storage Protocols

Given the unknown nature of this compound, all handling should be performed within a certified chemical fume hood.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Nitrile gloves (double-gloving is recommended).

-

Body Protection: A lab coat that is fully buttoned.

-

Respiratory Protection: Not typically required when handling small quantities in a fume hood. If there is a risk of aerosolization outside of a fume hood, a respirator with a particulate filter is necessary.[1]

Step-by-Step Handling Protocol

-